N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1223820-14-1
VCID: VC11860353
InChI: InChI=1S/C18H18FN5O2S/c19-12-4-6-13(7-5-12)21-14(25)10-24-11-20-16-15(17(24)26)27-18(22-16)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2,(H,21,25)
SMILES: C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C18H18FN5O2S
Molecular Weight: 387.4 g/mol

N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

CAS No.: 1223820-14-1

Cat. No.: VC11860353

Molecular Formula: C18H18FN5O2S

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide - 1223820-14-1

Specification

CAS No. 1223820-14-1
Molecular Formula C18H18FN5O2S
Molecular Weight 387.4 g/mol
IUPAC Name N-(4-fluorophenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Standard InChI InChI=1S/C18H18FN5O2S/c19-12-4-6-13(7-5-12)21-14(25)10-24-11-20-16-15(17(24)26)27-18(22-16)23-8-2-1-3-9-23/h4-7,11H,1-3,8-10H2,(H,21,25)
Standard InChI Key RUCWCQXDMCTDOV-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F
Canonical SMILES C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)F

Introduction

N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound featuring a unique combination of structural elements, including a fluorophenyl group, a piperidinyl moiety, and a thiazolopyrimidine core. This compound is of interest in medicinal chemistry due to its potential biological activities and pharmacological properties.

Synthesis and Chemical Reactivity

The synthesis of N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions. These processes allow for the modification of the compound's structure to enhance its biological activity or pharmacokinetic properties.

Synthetic StepsDescription
1. Formation of Thiazolopyrimidine CoreInvolves condensation reactions
2. Introduction of Piperidinyl MoietyUtilizes coupling reactions
3. Attachment of Fluorophenyl GroupInvolves amide formation

Biological Activity and Potential Applications

Preliminary studies suggest that compounds with similar structural motifs may exhibit various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific interactions of N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide with enzymes and receptors could modulate biochemical pathways, potentially leading to therapeutic effects.

Potential Biological ActivitiesMechanism
Anti-inflammatoryModulation of inflammatory pathways
AnalgesicInteraction with pain receptors
AntimicrobialDisruption of microbial cell processes

Research Findings and Future Directions

Further research is needed to fully elucidate the pharmacodynamics and therapeutic potential of N-(4-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide. Studies focusing on its interaction with specific molecular targets and its pharmacokinetic properties will be crucial for advancing its development as a therapeutic agent.

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